molecular formula C9H9N3O B2625794 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1598245-53-4

2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2625794
CAS No.: 1598245-53-4
M. Wt: 175.191
InChI Key: FIVPZQAKGXTYTB-UHFFFAOYSA-N
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Description

2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound makes it a valuable scaffold for the synthesis of various pharmacologically active molecules.

Preparation Methods

The synthesis of 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the one-pot synthesis of pyrido[2,3-d]pyrimidines and 1,2,4-triazolo[4,3-a]pyridines through a tandem reaction mechanism .

Chemical Reactions Analysis

2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

2-prop-2-enyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-6-12-9(13)11-7-4-3-5-8(11)10-12/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPZQAKGXTYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1598245-53-4
Record name 2-(prop-2-en-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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